molecular formula C12H9NO3 B1611535 3'-Nitro-[1,1'-biphenyl]-2-ol CAS No. 71022-84-9

3'-Nitro-[1,1'-biphenyl]-2-ol

Cat. No. B1611535
CAS RN: 71022-84-9
M. Wt: 215.2 g/mol
InChI Key: BJWIJDZWPRHJPD-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Antimalarial Activity

  • 3'-Nitro-[1,1'-biphenyl]-2-ol has been utilized in synthesizing a series of compounds with antimalarial activity. These compounds showed significant antimalarial potency against Plasmodium berghei in mice, including activity against resistant strains and in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials (Werbel et al., 1986).

Synthesis of Functionalized 4-Nitro-Dibenzofurans

  • The compound has been used in the double functionalization process for the synthesis of functionalized 4-nitro-dibenzofurans. The process involves nitration and cycloetherification, leading to the creation of several novel compounds, including benzofuro-indoles and amino-dibenzofurans (Kumar et al., 2015).

Antimicrobial, Antioxidant, and Anti-Inflammatory Activities

  • Diorganotin(IV) complexes derived from 3'-Nitro-[1,1'-biphenyl]-2-ol analogs have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies found that the organotin(IV) complexes displayed better antimicrobial activity than free ligands, showing potential for drug development (Devi et al., 2019).

pH-Sensitive Azo Dye Studies

  • 3'-Nitro-[1,1'-biphenyl]-2-ol derivatives have been used to produce novel nitro terminated azo dyes. These dyes demonstrate high sensitivity to pH changes and show potential as selective colorimetric sensors for H+ ion concentration, with applications in environmental and biological monitoring (Qamar et al., 2020).

Safety And Hazards

The specific safety and hazard information for “3’-Nitro-[1,1’-biphenyl]-2-ol” is not readily available in the retrieved sources. However, it is generally recommended to handle nitro compounds with care, as they can be harmful if inhaled, come into contact with skin, or if swallowed6.


Future Directions

The future directions for “3’-Nitro-[1,1’-biphenyl]-2-ol” are not readily available in the retrieved sources. However, nitro-containing compounds have received considerable attention from the synthetic chemistry community due to their wide applications in organic transformations5.


Please note that this information is based on the available sources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

2-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWIJDZWPRHJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499329
Record name 3'-Nitro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Nitro-[1,1'-biphenyl]-2-ol

CAS RN

71022-84-9
Record name 3'-Nitro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-3'-nitrobiphenyl (9.00 g, 3.9 mmol) was heated at reflux with HOAc (50 mL) and 48% HBr (50 mL) for 8 h. The solution was then concentrated in vacuo, poured into ice-cold H2O (300 mL) and extracted with CH2Cl2. The organic layer was dried, evaporated and recrystallized (50% aq MeOH) to afford 2-hydroxy-3'-nitrobiphenyl as yellow needles; 6.12 g (73%); mp 99.5°-100° C.
Name
2-Methoxy-3'-nitrobiphenyl
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Ma, J Chen, X Wang, X Liang, Y Luo… - Journal of medicinal …, 2011 - ACS Publications
Honokiol, widely known as an antitumor agent, has been used as an antiangiogenesis drug lead. In this paper, 47 honokiol analogues and derivatives were investigated for their …
Number of citations: 66 pubs.acs.org
L Rýček - 2015 - scholar.archive.org
The focus of this dissertation lies at the interface of organic and medicinal chemistry. With natural products Magnolol and Honokiol as starting point rational design of a compound library …
Number of citations: 2 scholar.archive.org
B Schmidt, M Riemer - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
ortho‐Aryl phenols, synthesized via protecting group free Suzuki–Miyaura coupling of ortho‐halophenols and arene boronic acids, undergo a cyclization to dibenzofurans via oxidative …
Number of citations: 13 onlinelibrary.wiley.com
Z Zuo, X Yang, J Liu, J Nan, L Bai… - The Journal of Organic …, 2015 - ACS Publications
An intermolecular spiroannulation reaction of appropriately substituted 2-arylphenols with internal alkynes has been developed by using a Ru(II) catalyst and an oxidant. This …
Number of citations: 70 pubs.acs.org

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